molecular formula C21H19N5O2 B2673782 N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-naphthamide CAS No. 941921-94-4

N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-naphthamide

Cat. No.: B2673782
CAS No.: 941921-94-4
M. Wt: 373.416
InChI Key: RKFVPTFAZZJALX-UHFFFAOYSA-N
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Description

N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-naphthamide is a synthetic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-naphthamide typically involves multiple steps. One common route starts with the preparation of the tetrazole ring, which can be achieved through the cycloaddition reaction of an azide with a nitrile. The ethoxyphenyl group is introduced via a nucleophilic substitution reaction, and the final step involves coupling the tetrazole derivative with 2-naphthamide under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for the cycloaddition step and advanced purification techniques like chromatography for the final product isolation .

Chemical Reactions Analysis

Types of Reactions

N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-naphthamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction could produce alcohols or amines .

Scientific Research Applications

N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-naphthamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-naphthamide involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylate groups, allowing the compound to bind to enzymes or receptors that recognize such functional groups. This binding can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-naphthamide
  • N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-anthramide
  • N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-benzamide

Uniqueness

N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-naphthamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethoxyphenyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with lipid membranes .

Properties

IUPAC Name

N-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O2/c1-2-28-19-11-9-18(10-12-19)26-20(23-24-25-26)14-22-21(27)17-8-7-15-5-3-4-6-16(15)13-17/h3-13H,2,14H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKFVPTFAZZJALX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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